

The Chemical Architecture and Biological Profile of Rutamycin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rutamycin*

Cat. No.: *B610604*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutamycin, also known as Oligomycin D, is a potent macrolide antibiotic produced by *Streptomyces rutgersensis*. It is a highly specific and valuable molecular probe in cell biology and bioenergetics due to its inhibitory action on mitochondrial F_1F_0 -ATP synthase. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Rutamycin**. Detailed experimental protocols for assessing its activity and a summary of its impact on cellular signaling pathways are also presented to facilitate its application in research and drug discovery.

Chemical Structure and Physicochemical Properties

Rutamycin is a complex 26-membered macrolide characterized by a spiroketal system and a polyketide backbone adorned with multiple hydroxyl and methyl groups. Its intricate structure is fundamental to its biological activity.

Identifier	Value	Citation
IUPAC Name	(1S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione	[1]
SMILES String	<chem>CC[C@@H]1CC[C@H]2--INVALID-LINK--CC--INVALID-LINK--C--INVALID-LINK--O)C)OC(=O)/C=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK--C)O)(C)O)C)O)C)O)C">C@HC</chem>	[1]
Molecular Formula	C ₄₄ H ₇₂ O ₁₁	[1]

A summary of the key physicochemical properties of **Rutamycin** is provided in the table below.

Property	Value	Citation
Molecular Weight	777.0 g/mol	[1]
Appearance	White crystalline solid	[2]
Melting Point	127-128 °C	[2]
Solubility	Soluble in ethanol, methanol, DMSO, and DMF. Practically insoluble in water.	[3][4]
Acetone: 33.4 mg/mL	[5]	
Ethanol: 25 mg/mL	[5]	
Methanol: 0.9-1.1 mg/mL	[5]	
DMF: 0.9-1.1 mg/mL	[5]	
pKa	No titratable groups indicated by electrometric titration.	[2]
XLogP3	6.6	[1]
Hydrogen Bond Donors	5	[1]
Hydrogen Bond Acceptors	11	[1]

Biological Properties and Mechanism of Action

Rutamycin's primary biological activity stems from its potent and specific inhibition of the F₁F₀-ATP synthase (also known as Complex V) in the inner mitochondrial membrane.

Mechanism of Action: **Rutamycin** binds to the F₀ subunit of the ATP synthase, specifically to the oligomycin sensitivity-conferring protein (OSCP), which is part of the stator stalk connecting the F₁ and F₀ domains. This binding event physically obstructs the proton channel of the F₀ subunit, thereby preventing the translocation of protons down their electrochemical gradient. The blockage of proton flow stalls the rotation of the c-ring, which in turn inhibits the conformational changes in the F₁ subunit required for ATP synthesis. This leads to a cessation of oxidative phosphorylation.[6]

The biological consequences of ATP synthase inhibition by **Rutamycin** are profound, including a decrease in cellular ATP levels, an increase in the mitochondrial membrane potential, and a reduction in oxygen consumption. These effects ultimately trigger cellular stress responses and can lead to apoptosis.

Biological Activity	Value	Citation
Target	F ₁ F ₀ -ATP synthase (Complex V)	[3]
IC ₅₀ (ATP synthase)	36 µM	[7]
Cellular Effects	Inhibition of oxidative phosphorylation, induction of apoptosis, antifungal, antitumor, and nematocidal activities.	[3]

Experimental Protocols

In Vitro ATP Synthase Activity Assay (Colorimetric)

This protocol describes a method to determine the inhibitory effect of **Rutamycin** on the activity of isolated ATP synthase. The assay measures the decrease in NADH absorbance at 340 nm, which is coupled to ATP hydrolysis.

Materials:

- Isolated mitochondria or purified ATP synthase
- ATP Synthase Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM EGTA, 2 mM MgCl₂)
- Coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase)
- Phosphoenolpyruvate (PEP)
- NADH

- ATP
- **Rutamycin** stock solution (in DMSO)
- 96-well microplate
- Microplate reader capable of kinetic measurements at 340 nm

Procedure:

- Prepare a reaction mix containing ATP Synthase Assay Buffer, coupling enzymes, PEP, and NADH.
- Add the isolated mitochondria or purified ATP synthase to the wells of the microplate.
- Add varying concentrations of **Rutamycin** (or DMSO as a vehicle control) to the wells.
- Incubate the plate for a short period (e.g., 5-10 minutes) at 30°C to allow for inhibitor binding.
- Initiate the reaction by adding ATP to all wells.
- Immediately start kinetic measurements of absorbance at 340 nm every minute for 30-60 minutes.
- Calculate the rate of NADH oxidation (decrease in absorbance over time) for each concentration of **Rutamycin**.
- Plot the rate of reaction against the logarithm of the **Rutamycin** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of **Rutamycin** on cultured cells by measuring mitochondrial reductase activity.

Materials:

- Adherent or suspension cells

- Complete cell culture medium
- **Rutamycin** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
- 96-well cell culture plate
- Microplate reader capable of measuring absorbance at 570 nm

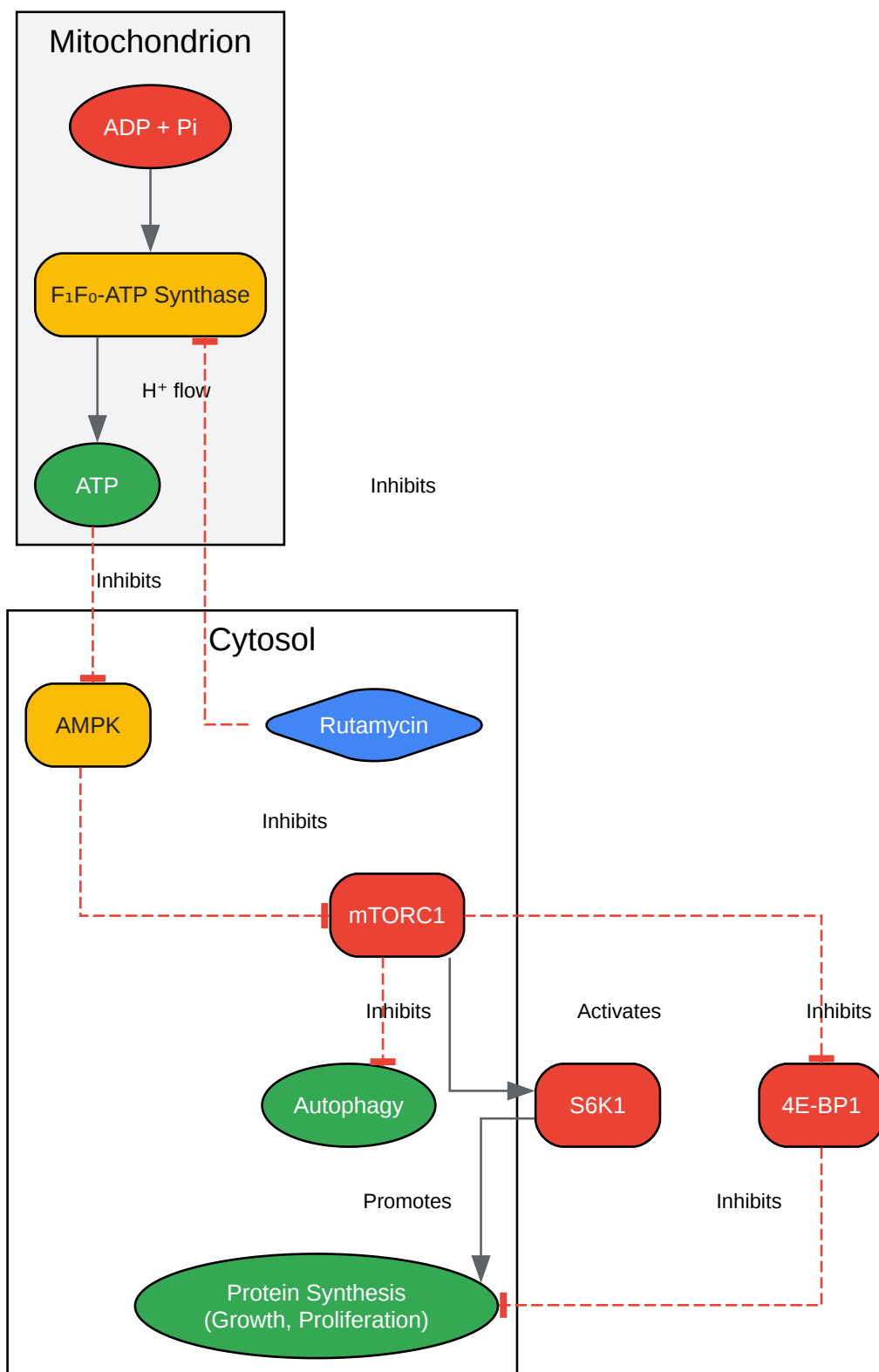
Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **Rutamycin** (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
- After the incubation period, add 10 μ L of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Carefully remove the medium containing MTT.
- Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate gently for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.^{[8][9]}

Signaling Pathway Analysis

The inhibition of ATP synthase by **Rutamycin** has significant downstream effects on cellular signaling, most notably on the mTOR (mammalian target of rapamycin) pathway, a central

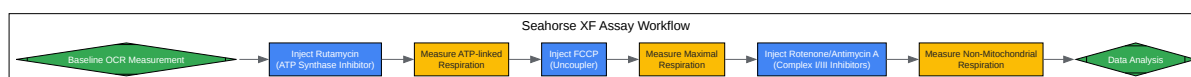
regulator of cell growth, proliferation, and metabolism.



[Click to download full resolution via product page](#)

Caption: **Rutamycin**'s inhibition of ATP synthase leads to decreased ATP levels, activating AMPK, which in turn inhibits mTORC1, impacting protein synthesis and autophagy.

The workflow for assessing the impact of **Rutamycin** on cellular bioenergetics using a Seahorse XF Analyzer is a powerful technique to study mitochondrial function in real-time.



[Click to download full resolution via product page](#)

Caption: A typical workflow for a Seahorse XF Cell Mito Stress Test to assess mitochondrial function upon treatment with **Rutamycin** and other modulators.

Conclusion

Rutamycin is an indispensable tool for studying mitochondrial function and cellular bioenergetics. Its well-defined mechanism of action as a specific inhibitor of F_1F_0 -ATP synthase allows for the precise dissection of metabolic pathways and their influence on cellular signaling. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize **Rutamycin** in their experimental designs, ultimately contributing to a deeper understanding of cellular physiology and the development of novel therapeutic strategies targeting cellular metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rutamycin | C44H72O11 | CID 76958643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3310468A - Antifungal antibiotic rutamycin and process for the production thereof - Google Patents [patents.google.com]
- 3. toku-e.com [toku-e.com]
- 4. Oligomycin D - Amerigo Scientific [amerigoscientific.com]
- 5. toku-e.com [toku-e.com]
- 6. Oligomycin - Wikipedia [en.wikipedia.org]
- 7. Seahorse Mito Stress Test Assay [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- To cite this document: BenchChem. [The Chemical Architecture and Biological Profile of Rutamycin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610604#chemical-structure-and-properties-of-rutamycin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com